N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
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Overview
Description
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide is a complex organic compound featuring multiple functional groups, including pyrazole rings, halogens, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Synthesis of 4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: This involves the cyclization of appropriate precursors under controlled conditions, often using cyclopropylamine and trifluoroacetic acid as starting materials.
Coupling Reaction: The two pyrazole derivatives are then coupled using a suitable linker, such as ethyl bromoacetate, under basic conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile like an amine or thiol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of halogens and the pyrazole moiety. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide exerts its effects would depend on its specific application. Generally, the compound could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens and the trifluoromethyl group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
- N-[2-(4-fluoro-1H-pyrazol-1-yl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
Uniqueness
The uniqueness of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H16BrClF3N5O |
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Molecular Weight |
454.67 g/mol |
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C15H16BrClF3N5O/c16-10-7-22-24(8-10)6-4-21-11(26)3-5-25-13(9-1-2-9)12(17)14(23-25)15(18,19)20/h7-9H,1-6H2,(H,21,26) |
InChI Key |
TTWZLKWRJSAOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2CCC(=O)NCCN3C=C(C=N3)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
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